molecular formula C14H17NO3S B5022115 6-methoxy-N-propylnaphthalene-2-sulfonamide

6-methoxy-N-propylnaphthalene-2-sulfonamide

Cat. No.: B5022115
M. Wt: 279.36 g/mol
InChI Key: MAFVLNWYUPWMBY-UHFFFAOYSA-N
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Description

6-methoxy-N-propylnaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methoxy-N-propyl-2-naphthalenesulfonamide is 279.09291458 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “6-methoxy-N-propyl-2-naphthalenesulfonamide” could involve further studies on its antibacterial and antifungal properties. The development of resistance to existing antimicrobial drugs is a major worldwide health problem, and new antimicrobial agents are needed .

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-N-propylnaphthalene-2-sulfonamide, a sulfonamide derivative, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including this compound, are known to exhibit their antibacterial activity by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting dihydropteroate synthetase, thereby preventing the formation of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin. As a result, the bacteria are unable to synthesize DNA, RNA, and proteins, which are necessary for their growth and multiplication .

Result of Action

The molecular and cellular effects of this compound’s action would primarily be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as certain foods or drugs, can affect the absorption of sulfonamides. Additionally, factors such as pH can impact the ionization state of the drug, potentially affecting its distribution and excretion .

Properties

IUPAC Name

6-methoxy-N-propylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h4-7,9-10,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFVLNWYUPWMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.